![molecular formula C13H13NO4 B562182 ethyl 5-hydroxy-2-oxo-2,3-dihydro-1H-1-benzazepine-4-carboxylate CAS No. 108993-98-2](/img/structure/B562182.png)
ethyl 5-hydroxy-2-oxo-2,3-dihydro-1H-1-benzazepine-4-carboxylate
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Description
The compound “ethyl 5-hydroxy-2-oxo-2,3-dihydro-1H-1-benzazepine-4-carboxylate” is a benzazepine derivative. Benzazepines are seven-membered heterocyclic compounds containing a nitrogen atom. They are known to exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely show a seven-membered benzazepine ring with a carboxylate ester (–COOC2H5) at the 4-position, a hydroxy group (–OH) at the 5-position, and a carbonyl group (C=O) at the 2-position. The exact structure would need to be confirmed with techniques such as NMR spectroscopy .Chemical Reactions Analysis
Benzazepines, being aromatic compounds, can undergo electrophilic substitution reactions . The presence of the hydroxy, carbonyl, and ester groups may also influence the reactivity of the compound and enable other types of reactions.Scientific Research Applications
Beckmann or Schmidt rearrangement of related compounds can lead to the formation of ethyl trans-2,3,4,5-tetrahydro-2-oxo-5-phenyl-1H-benzo[b]azepine-4-carboxylate, with potential applications in organic synthesis and molecular rearrangements (Vogel, Troxler, & Lindenmann, 1969).
Derivatives of ethyl 1,2,3,4-tetrahydro-6,7-dimethoxy-4-oxo-1-phenyl naphthalene-1-carboxylate have been used in the synthesis of conformationally restricted dopamine analogues, indicating potential applications in the development of novel pharmaceutical compounds (Gentles, Middlemiss, Proctor, & Sneddon, 1991).
Related benzazepine derivatives have been used in the synthesis of central nervous system active compounds, suggesting applications in neuropharmacology (Hung, Janowski, & Prager, 1985).
Ethyl 5-hydroxy-4-oxo-8-propyl-4H-[1]benzopyran-2-carboxylate, a compound with a similar structure, has been investigated for its reactions with chloroacetone under basic conditions, indicating potential in synthetic organic chemistry (Dicker, Shipman, & Suschitzky, 1984).
The synthesis of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate has been studied for its crystal structure, contributing to the field of molecular crystallography (Marjani, 2013).
properties
IUPAC Name |
ethyl 5-hydroxy-2-oxo-1,3-dihydro-1-benzazepine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-2-18-13(17)9-7-11(15)14-10-6-4-3-5-8(10)12(9)16/h3-6,16H,2,7H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGDATYQXDDDLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2NC(=O)C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60716019 |
Source
|
Record name | Ethyl 5-hydroxy-2-oxo-2,3-dihydro-1H-1-benzazepine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60716019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
108993-98-2 |
Source
|
Record name | Ethyl 5-hydroxy-2-oxo-2,3-dihydro-1H-1-benzazepine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60716019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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